molecular formula C26H27ClF6O7 B12287717 Beclomethasone11,21-Ditrifluoroacetate

Beclomethasone11,21-Ditrifluoroacetate

Cat. No.: B12287717
M. Wt: 600.9 g/mol
InChI Key: VEYDPUIHRFNRRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Beclomethasone 11,21-Ditrifluoroacetate (BDA) is a synthetic glucocorticoid derivative characterized by trifluoroacetate ester modifications at the 11β- and 21-hydroxyl positions of the steroid backbone. The substitution of hydroxyl groups with trifluoroacetate moieties significantly enhances its hydrophobicity, metabolic stability, and membrane permeability compared to non-esterified corticosteroids . This structural modification facilitates efficient cellular uptake by promoting interactions with lipid-rich cellular membranes, thereby improving tissue retention and bioavailability . The compound’s stereochemistry at the 16β-methyl and 9α-fluoro positions further modulates its binding affinity to glucocorticoid receptors (GRs), influencing anti-inflammatory potency and duration of action .

Properties

Molecular Formula

C26H27ClF6O7

Molecular Weight

600.9 g/mol

IUPAC Name

[2-[9-chloro-17-hydroxy-10,13,16-trimethyl-3-oxo-11-(2,2,2-trifluoroacetyl)oxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2,2-trifluoroacetate

InChI

InChI=1S/C26H27ClF6O7/c1-12-8-16-15-5-4-13-9-14(34)6-7-21(13,2)23(15,27)18(40-20(37)26(31,32)33)10-22(16,3)24(12,38)17(35)11-39-19(36)25(28,29)30/h6-7,9,12,15-16,18,38H,4-5,8,10-11H2,1-3H3

InChI Key

VEYDPUIHRFNRRV-UHFFFAOYSA-N

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C(F)(F)F)O)C)OC(=O)C(F)(F)F)Cl)C

Origin of Product

United States

Preparation Methods

The synthesis of Beclomethasone 11,21-Ditrifluoroacetate involves multiple steps, including the introduction of trifluoroacetate groups at the 11 and 21 positions of the Beclomethasone molecule. The reaction conditions typically require the use of trifluoroacetic anhydride and a suitable base to facilitate the esterification process.

Chemical Reactions Analysis

Beclomethasone 11,21-Ditrifluoroacetate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones to alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Beclomethasone 11,21-Ditrifluoroacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Beclomethasone 11,21-Ditrifluoroacetate involves its interaction with glucocorticoid receptors. Upon binding to these receptors, the compound modulates the expression of specific genes involved in inflammatory and immune responses. This leads to a reduction in the production of pro-inflammatory cytokines and mediators, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Beclomethasone Dipropionate (BDP)

  • Structural Differences : BDP contains propionate esters at the 17α- and 21-hydroxyl positions, whereas BDA features trifluoroacetate esters at the 11β- and 21-hydroxyl groups.
  • Metabolic Stability: BDA’s trifluoroacetate groups resist enzymatic hydrolysis more effectively than BDP’s propionate esters, leading to prolonged systemic exposure . In contrast, BDP is rapidly hydrolyzed into active metabolites (e.g., Beclomethasone 17-monopropionate), which exhibit GR-binding activity .

Betamethasone 21-Acetate

  • Ester Position and Type : Betamethasone 21-acetate has a single acetate ester at the 21-position, compared to BDA’s dual trifluoroacetate modifications.
  • Lipophilicity : BDA’s trifluoroacetate groups confer higher lipophilicity (logP ~3.5) than Betamethasone 21-acetate (logP ~2.1), enhancing membrane penetration and tissue accumulation .

Dexamethasone 21-Acetate

  • Structural Similarities : Both compounds share a 9α-fluoro and 16α-methyl configuration, but Dexamethasone 21-acetate lacks the 11β-trifluoroacetate group.
  • Metabolic Pathways : Dexamethasone 21-acetate is rapidly deacetylated to Dexamethasone, whereas BDA’s trifluoroacetates delay metabolic inactivation, prolonging therapeutic effects .
  • Clinical Use : Dexamethasone derivatives are widely used for systemic inflammation, while BDA’s design favors localized action due to its enhanced tissue retention .

Other Beclomethasone Esters

  • Positional Isomers : Beclomethasone 17-propionate and 21-propionate () demonstrate that ester position critically impacts activity. The 17-propionate isomer shows faster hydrolysis than BDA, reducing its duration of action .
  • Valerate Derivatives : Beclomethasone 17-valerate has a longer aliphatic chain, increasing lipophilicity but reducing solubility. BDA balances hydrophobicity and solubility better due to the compact trifluoroacetate groups .

Data Tables

Table 1: Structural and Pharmacokinetic Comparison

Compound Ester Groups logP Metabolic Half-Life (h) GR Binding Affinity (Relative to Dexamethasone)
BDA 11β,21-ditrifluoroacetate ~3.5 8–12 2.5x
Beclomethasone Dipropionate 17α,21-dipropionate ~2.8 4–6 1.8x (via metabolites)
Betamethasone 21-Acetate 21-acetate ~2.1 3–5 1.2x
Dexamethasone 21-Acetate 21-acetate ~1.9 2–4 1.0x

Table 2: Clinical and Biochemical Properties

Compound Anti-inflammatory Potency Systemic Bioavailability Preferred Use Case
BDA High Low (due to high tissue retention) Localized inflammation
Beclomethasone Dipropionate Moderate Moderate Asthma/COPD (inhaled)
Betamethasone 21-Acetate Low-Moderate High Systemic inflammation
Dexamethasone 21-Acetate Moderate High Broad-spectrum inflammation

Key Research Findings

Metabolic Stability : BDA’s trifluoroacetate esters reduce hepatic first-pass metabolism, making it suitable for topical applications with minimal systemic exposure .

Receptor Interactions : Molecular dynamics simulations suggest BDA’s 11β-trifluoroacetate stabilizes GR binding via hydrophobic interactions, enhancing transcriptional repression of pro-inflammatory genes .

Comparative Efficacy : In vitro studies show BDA inhibits NF-κB signaling 40% more effectively than Betamethasone 21-acetate at equimolar concentrations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.